(5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol
Overview
Description
(5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at the 5-position, two phenyl groups at the 1 and 3 positions, and a methanol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with chloroacetyl chloride in the presence of a base, followed by reduction to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a non-chlorinated pyrazole derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions include the corresponding aldehyde, carboxylic acid, non-chlorinated pyrazole, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest its efficacy in anticancer and anti-inflammatory therapies.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, its anticancer activity may be attributed to the inhibition of specific kinases involved in cell proliferation pathways. The chloro and phenyl groups play a crucial role in binding to the active site of the target enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Lacks the chloro and methanol groups, resulting in different chemical properties and biological activities.
5-Chloro-1-phenyl-3-methyl-1H-pyrazole:
(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methanone: Has a ketone group instead of a methanol group, affecting its chemical behavior and biological interactions.
Uniqueness
(5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol is unique due to the combination of its chloro, phenyl, and methanol groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(5-chloro-1,3-diphenylpyrazol-4-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-16-14(11-20)15(12-7-3-1-4-8-12)18-19(16)13-9-5-2-6-10-13/h1-10,20H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPUTRPDZPPGRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2CO)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406764 | |
Record name | (5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55828-92-7 | |
Record name | (5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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